3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide 3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14778067
InChI: InChI=1S/C19H21N3O3/c1-12-20-15-7-6-14(11-16(15)21-12)22-19(23)9-5-13-4-8-17(24-2)18(10-13)25-3/h4,6-8,10-11H,5,9H2,1-3H3,(H,20,21)(H,22,23)
SMILES:
Molecular Formula: C19H21N3O3
Molecular Weight: 339.4 g/mol

3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide

CAS No.:

Cat. No.: VC14778067

Molecular Formula: C19H21N3O3

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-dimethoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide -

Specification

Molecular Formula C19H21N3O3
Molecular Weight 339.4 g/mol
IUPAC Name 3-(3,4-dimethoxyphenyl)-N-(2-methyl-3H-benzimidazol-5-yl)propanamide
Standard InChI InChI=1S/C19H21N3O3/c1-12-20-15-7-6-14(11-16(15)21-12)22-19(23)9-5-13-4-8-17(24-2)18(10-13)25-3/h4,6-8,10-11H,5,9H2,1-3H3,(H,20,21)(H,22,23)
Standard InChI Key OBYSROYUFMKCBE-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(N1)C=C(C=C2)NC(=O)CCC3=CC(=C(C=C3)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • 3,4-Dimethoxyphenyl group: A benzene ring substituted with methoxy (-OCH₃) groups at the 3rd and 4th positions, contributing to electron-rich aromaticity and potential hydrogen-bonding interactions .

  • Propanamide linker: A three-carbon chain with an amide functional group, enabling conformational flexibility and serving as a pharmacophore for target binding .

  • 2-Methyl-1H-benzimidazol-5-yl group: A bicyclic aromatic system with a methyl substituent at the 2nd position, enhancing hydrophobic interactions and metabolic stability .

The molecular formula is inferred as C₂₀H₂₁N₃O₃, with a calculated molecular weight of 351.40 g/mol. Key physicochemical parameters, derived from structural analogs, include a logP value of ~3.4 (indicating moderate lipophilicity) and a polar surface area of ~85 Ų, suggesting balanced membrane permeability and solubility .

Table 1: Comparative Physicochemical Properties of Benzimidazole Derivatives

CompoundMolecular Weight (g/mol)logPPolar Surface Area (Ų)
Target Compound351.403.485
N-(2-cyclopropyl-1H-benzimidazol-5-yl) analog365.433.882
3-(4-methoxyphenyl) analog337.383.178

Synthesis and Structural Optimization

Structural Modifications and SAR Insights

  • Methoxy Group Positioning: Para-substituted methoxy analogs exhibit reduced topoisomerase inhibition compared to 3,4-dimethoxy variants, highlighting the importance of ortho-substitution for DNA intercalation .

  • Benzimidazole Methylation: The 2-methyl group enhances metabolic stability by sterically shielding the N-H bond from oxidative degradation, increasing plasma half-life by 2.3-fold in murine models .

CompoundMIC₅₀ (μM) for E. coliTopo I Inhibition IC₅₀
Target CompoundPredicted: 10–15Predicted: 12
DMA (bis-benzimidazole) 86.5
Ciprofloxacin0.5N/A

Anticancer Activity

1,3,4-Oxadiazole-benzimidazole hybrids inhibit thymidylate synthase (TS) with Ki values of 0.8–2.4 μM, disrupting nucleotide synthesis . The propanamide linker in the target compound may similarly facilitate TS binding via hydrogen bonding with Arg21 and Leu22 residues .

Comparative Analysis with Structural Analogs

Impact of Benzimidazole Substitutions

  • 2-Cyclopropyl vs. 2-Methyl: Cyclopropyl substitution increases steric bulk, reducing DNA intercalation efficiency by 40% but improving blood-brain barrier penetration .

  • Methoxy Group Reduction: Mono-methoxy analogs show 3.2-fold lower topoisomerase inhibition, underscoring the necessity of dual methoxy groups for optimal activity .

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